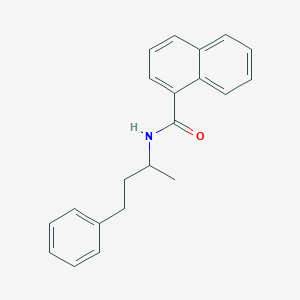![molecular formula C21H36N2O2 B5107035 2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)
2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, commonly known as BHT-PEP, is a synthetic phenolic antioxidant used in various industries, including food, cosmetics, and pharmaceuticals. It is a potent free radical scavenger that prevents oxidative damage to cells and tissues. In recent years, BHT-PEP has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
BHT-PEP exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) that are generated during normal cellular metabolism or in response to stress. It also inhibits lipid peroxidation, which is a major cause of oxidative damage to cell membranes. BHT-PEP has been shown to modulate various signaling pathways involved in cell survival, inflammation, and apoptosis.
Biochemical and Physiological Effects:
BHT-PEP has been shown to have various biochemical and physiological effects in different cell types and animal models. It can improve mitochondrial function, reduce inflammation, and enhance cell survival. BHT-PEP has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BHT-PEP has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily incorporated into cell culture media and animal feed. However, BHT-PEP has some limitations, including its relatively low bioavailability and potential interference with certain assays that rely on ROS generation.
Zukünftige Richtungen
There are several future directions for research on BHT-PEP. One area of interest is its potential use in combination with other antioxidants or drugs to enhance its therapeutic efficacy. Another area of interest is its use in topical formulations for skin protection and anti-aging effects. Further studies are also needed to understand the pharmacokinetics and pharmacodynamics of BHT-PEP in different animal models and humans. Overall, BHT-PEP has significant potential as a therapeutic agent for various diseases, and further research is warranted to explore its full therapeutic potential.
Synthesemethoden
The synthesis of BHT-PEP involves the reaction of 2,4-di-tert-butylphenol with formaldehyde and piperazine in the presence of a catalyst. The resulting product is then reacted with ethylene oxide to obtain the final product. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
BHT-PEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Studies have shown that BHT-PEP can protect cells and tissues from oxidative stress-induced damage, which is a common factor in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
2,4-ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O2/c1-20(2,3)17-13-16(19(25)18(14-17)21(4,5)6)15-23-9-7-22(8-10-23)11-12-24/h13-14,24-25H,7-12,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTYKZHFCIMEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-iodophenoxy)butyl]-1H-imidazole](/img/structure/B5106954.png)

![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)

![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)

![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5107060.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)
![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)